Trt-Phe-OH

描述

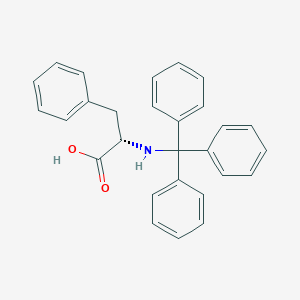

Trityl-L-phenylalanine (Trt-Phe-OH) is a protected form of the amino acid phenylalanine, where the amino group is protected by a trityl group. This protection is crucial in peptide synthesis to prevent unwanted side reactions. The trityl group is a triphenylmethyl group, which is bulky and provides steric hindrance, making it an effective protecting group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Trityl-L-phenylalanine typically involves the protection of the amino group of phenylalanine with a trityl group. This can be achieved by reacting phenylalanine with trityl chloride in the presence of a base such as pyridine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of Trityl-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product.

化学反应分析

Types of Reactions

Trityl-L-phenylalanine undergoes several types of chemical reactions, including:

Deprotection: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl group.

Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.

Major Products Formed

Deprotection: The major product is free phenylalanine.

Coupling: The major products are peptides with phenylalanine residues.

科学研究应用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Trt-Phe-OH is widely used in SPPS due to its protective trityl group, which facilitates the sequential addition of amino acids to growing peptide chains. The trityl group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the deprotection of phenylalanine residues when needed .

Comparison of Fmoc and Boc Strategies

this compound can be utilized in both Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-Butyloxycarbonyl) strategies for peptide synthesis. The choice between these strategies often depends on the specific requirements of the peptide being synthesized, such as stability during synthesis and the desired final structure.

| Synthesis Method | Advantages | Disadvantages |

|---|---|---|

| Fmoc | Easier deprotection; compatible with a wide range of conditions | Requires more reagents for coupling |

| Boc | Simpler reaction conditions; fewer side reactions | More challenging deprotection process |

Drug Development

Peptide Therapeutics

this compound has been incorporated into various peptide therapeutics due to its ability to enhance biological activity and stability. For instance, it has been used in the synthesis of somatostatin analogs, which are important for targeting specific receptors in cancer therapies . These analogs demonstrate improved binding affinity and internalization properties when modified with this compound.

Case Study: Somatostatin Analog Synthesis

A study demonstrated the synthesis of somatostatin analogs using this compound as a building block. The resulting peptides showed significant promise in receptor-targeted tumor imaging, indicating that modifications at the phenylalanine position can enhance therapeutic efficacy .

Biomaterials

Self-Assembling Peptides

this compound plays a crucial role in the development of self-assembling peptides, which have applications in creating biomaterials for drug delivery and tissue engineering. These peptides can form hydrogels that mimic extracellular matrices, providing a conducive environment for cell growth and proliferation .

Case Study: Ultrashort Self-Assembling Peptides

Research highlighted the use of ultrashort self-assembling peptides containing this compound for anti-infective biomaterial applications. These materials demonstrated significant antibacterial properties, showcasing their potential as innovative solutions to combat infections associated with medical devices .

Analytical Applications

This compound is also utilized in various analytical techniques due to its unique properties. It can serve as a ligand in chromatography or as a reference compound in mass spectrometry.

Table: Summary of Applications

| Application Area | Specific Use Cases |

|---|---|

| Peptide Synthesis | Building block in SPPS |

| Drug Development | Synthesis of somatostatin analogs |

| Biomaterials | Development of self-assembling hydrogels |

| Analytical Techniques | Ligand in chromatography; reference in mass spectrometry |

作用机制

The primary function of Trityl-L-phenylalanine is to serve as a protected form of phenylalanine in peptide synthesis. The trityl group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide is synthesized, the trityl group can be removed under acidic conditions, revealing the free amino group for further reactions or biological activity.

相似化合物的比较

Similar Compounds

Fmoc-Phe-OH: Phenylalanine protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Boc-Phe-OH: Phenylalanine protected with a tert-butyloxycarbonyl (Boc) group.

Uniqueness

Trityl-L-phenylalanine is unique due to the steric hindrance provided by the trityl group, which offers robust protection during peptide synthesis. This makes it particularly useful in complex peptide syntheses where other protecting groups might fail.

生物活性

Trt-Phe-OH, or Triphenylmethyl-Phenylalanine Hydrochloride, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores various aspects of its biological activity, including synthesis methods, receptor interactions, and relevant case studies.

1. Synthesis and Characterization

This compound is synthesized using various methods that typically involve the protection of amino groups and subsequent coupling reactions. For instance, the use of Fmoc protection strategies has been noted in peptide synthesis involving this compound, allowing for the selective introduction of phenylalanine residues into peptide chains. The following table summarizes the synthesis conditions and yields for different peptide sequences incorporating this compound:

| Peptide Sequence | Synthesis Method | Yield (%) | IC50 (nM) |

|---|---|---|---|

| Ac-c[Cys-His-d-Phe-Nα-guanidinylbutyl-Cys]-Trp-NH2 | HBTU/DIEA | 75% | 4.1 |

| Ac-c[Cys-His-d-Phe-Nα-guanidinylbutyl-d-Cys]-Trp-NH2 | Symmetric anhydride | 80% | 0.7 |

| Ac-c[Cys-His-d-Phe-Cys]-Nα-guanidinylbutyl-Trp-NH2 | THF coupling | 70% | 10.66 |

The synthesis of this compound derivatives often employs triphenylmethyl (Trt) groups to protect thiol functionalities in cysteine residues, which are later deprotected to yield active peptides .

2.1 Melanocortin Receptor Interaction

This compound has been studied for its interaction with melanocortin receptors (MCRs), which are crucial in regulating various physiological functions such as energy homeostasis and pigmentation. Research indicates that peptides containing Trt-Phe exhibit notable binding affinities to human melanocortin receptors, particularly hMC4R, with IC50 values indicating potent activity:

- Binding Affinity : Peptides incorporating this compound showed selective binding to hMC4R with IC50 values ranging from 0.7 nM to 10.66 nM.

- Agonist Activity : Some derivatives act as weak partial agonists, stimulating receptor activity by approximately 18% to 19% at maximal stimulation levels .

2.2 Anticancer Properties

In addition to its role in receptor modulation, this compound has been implicated in anticancer research. A study highlighted its potential in enhancing the efficacy of chemotherapeutic agents through molecular modifications that improve drug delivery and target specificity .

3.1 Clinical Applications

A notable case study explored the use of this compound derivatives in clinical trials aimed at treating obesity through MCR modulation. The peptides demonstrated a favorable safety profile and significant weight loss effects in preclinical models, suggesting their potential therapeutic applications .

3.2 Research Findings on Stability and Efficacy

Research has also focused on the metabolic stability of this compound analogs. Aza-scanning techniques revealed that modifications at specific residues can enhance peptide stability while maintaining biological activity, indicating that this compound can be optimized for better pharmacokinetic properties .

4. Conclusion

This compound is a versatile compound with promising biological activities primarily linked to its interactions with melanocortin receptors and potential applications in cancer therapy. Ongoing research continues to elucidate its mechanisms of action and optimize its therapeutic efficacy through innovative synthetic approaches.

This compound exemplifies the importance of amino acid derivatives in drug design and development, highlighting the need for further exploration into their biological roles and therapeutic potentials.

属性

IUPAC Name |

(2S)-3-phenyl-2-(tritylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25NO2/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,26,29H,21H2,(H,30,31)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDAXFJBEVRMHU-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。